Cas no 1516229-86-9 (6-methyl-3-azabicyclo3.1.0hexane)

6-Methyl-3-azabicyclo[3.1.0]hexane is a bicyclic amine compound featuring a unique strained ring structure, combining a cyclopropane and pyrrolidine moiety. Its rigid framework and nitrogen functionality make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s structural constraints enhance stereochemical control in reactions, while the tertiary amine group offers reactivity for further derivatization. Its stability and compact bicyclic system are advantageous in designing bioactive molecules, including CNS-targeting agents. The methyl substituent at the 6-position can influence steric and electronic properties, allowing fine-tuning in molecular design. Suitable for controlled reactions under standard conditions, it is typically handled under inert atmospheres due to potential sensitivity.
6-methyl-3-azabicyclo3.1.0hexane structure
1516229-86-9 structure
Product Name:6-methyl-3-azabicyclo3.1.0hexane
CAS No:1516229-86-9
MF:C6H11N
MW:97.1582415103912
MDL:MFCD28653886
CID:5209924
PubChem ID:20659830
Update Time:2025-05-19

6-methyl-3-azabicyclo3.1.0hexane Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[3.1.0]hexane, 6-methyl-
    • 6-methyl-3-azabicyclo3.1.0hexane
    • MDL: MFCD28653886
    • Inchi: 1S/C6H11N/c1-4-5-2-7-3-6(4)5/h4-7H,2-3H2,1H3
    • InChI Key: NAWPASPYZIMBSX-UHFFFAOYSA-N
    • SMILES: C12C(C1C)CNC2

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Additional information on 6-methyl-3-azabicyclo3.1.0hexane

Professional Introduction to Compound with CAS No. 1516229-86-9 and Product Name: 6-methyl-3-azabicyclo3.1.0hexane

The compound identified by the CAS number 1516229-86-9 and the product name 6-methyl-3-azabicyclo3.1.0hexane represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This bicyclic azaheterocycle has garnered attention due to its unique structural framework, which consists of a six-membered ring fused with an azacyclopropane moiety, further substituted with a methyl group at the 6-position. The presence of the nitrogen atom in the azaheterocycle introduces a rich chemical space for interactions with biological targets, making it a promising scaffold for drug discovery.

The structural motif of 6-methyl-3-azabicyclo3.1.0hexane is characterized by its strained three-membered azacyclopropane ring, which is known to be highly reactive and versatile in forming new chemical bonds. This reactivity has been exploited in various synthetic transformations, enabling the construction of more complex molecular architectures. The methyl substituent at the 6-position not only influences the electronic properties of the molecule but also impacts its conformational flexibility, which can be critical for binding affinity and pharmacokinetic properties.

Recent advancements in computational chemistry have allowed for detailed insights into the potential biological activity of 6-methyl-3-azabicyclo3.1.0hexane. Molecular modeling studies have suggested that this compound may exhibit interactions with enzymes and receptors involved in critical biological pathways. For instance, preliminary docking simulations have indicated potential binding to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. These findings align with ongoing research efforts aimed at developing novel therapeutic agents targeting inflammatory diseases.

In addition to its potential as a pharmacological scaffold, 6-methyl-3-azabicyclo3.1.0hexane has shown promise in material science applications due to its rigid bicyclic structure. The compound's ability to adopt stable conformations makes it suitable for use in designing polymers and coatings with enhanced mechanical properties. Recent studies have explored its incorporation into polymer matrices to improve thermal stability and resistance to chemical degradation, highlighting its versatility beyond traditional pharmaceutical applications.

The synthesis of 6-methyl-3-azabicyclo3.1.0hexane involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions that form the bicyclic core, followed by functional group modifications to introduce the methyl group and other desired substituents. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, reducing waste and energy consumption while maintaining high yields.

From a medicinal chemistry perspective, the nitrogen-containing heterocycle in 6-methyl-3-azabicyclo3.1.0hexane offers a rich platform for modulating biological activity through derivatization strategies. Researchers have explored various functionalization approaches, including alkylation, arylation, and heterocyclic expansion, to generate libraries of analogs with tailored properties. These efforts are part of broader initiatives to expand chemical space for drug discovery, leveraging natural product-inspired scaffolds like this one.

The pharmacokinetic profile of 6-methyl-3-azabicyclo3.1.0hexane is another area of active investigation. In vitro studies have provided initial data on its metabolic stability, solubility, and distribution patterns within biological systems. These parameters are crucial for assessing its potential as a lead compound or intermediate in drug development pipelines. Collaborative efforts between synthetic chemists and pharmacologists aim to optimize these properties through structure-based design principles.

Emerging research also suggests that 6-methyl-3-azabicyclo3.1.0hexane may exhibit unique interactions with biological membranes due to its rigid bicyclic structure and hydrophobic nature. This has implications for drug delivery systems, where membrane permeability is a critical factor in achieving therapeutic efficacy. Nanotechnology-based approaches are being explored to encapsulate this compound within delivery vehicles that enhance its bioavailability while minimizing off-target effects.

The future prospects for 6-methyl-3-azabicyclo3.1.0hexane are promising, with ongoing research poised to uncover new applications across multiple disciplines. As computational tools continue to advance, so too will our ability to predict and manipulate the biological activity of complex molecules like this one. The integration of machine learning algorithms into virtual screening processes has accelerated the identification of novel derivatives with enhanced properties.

In conclusion,6-methyl-3-azabicyclo3.1.0hexane, identified by CAS no 1516229-86-9, represents a versatile scaffold with significant potential in pharmaceuticals, materials science,and beyond,due to its unique structural features, reactivity,and modifiable chemical space, It remains an exciting subject for further exploration,with implications that span multiple scientific domains, contributing to advancements in medicine,technology,and industrial applications.

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